molecular formula C21H20BrNO2 B11622249 2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate CAS No. 355421-01-1

2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B11622249
CAS No.: 355421-01-1
M. Wt: 398.3 g/mol
InChI Key: TZIXBXIAVRRHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like toluene or ethanol, and bases such as potassium carbonate or sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline derivatives with reduced functional groups .

Scientific Research Applications

2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)propionic acid
  • 2-(4-Bromophenyl)-2-methylpropanoic acid
  • 3-[1-(4-Bromo-phenyl)-2-methyl-propyl]-4-hydroxy-chromen-2-one

Uniqueness

2-Methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

355421-01-1

Molecular Formula

C21H20BrNO2

Molecular Weight

398.3 g/mol

IUPAC Name

2-methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C21H20BrNO2/c1-13(2)12-25-21(24)18-11-19(15-7-9-16(22)10-8-15)23-20-14(3)5-4-6-17(18)20/h4-11,13H,12H2,1-3H3

InChI Key

TZIXBXIAVRRHPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.